Bienvenue dans la boutique en ligne BenchChem!

Propyl nonanoate

Flavor chemistry Fragrance formulation Sensory science

Propyl nonanoate (CAS 6513-03-7), also known as n-propyl pelargonate, is a C9 straight-chain fatty acid ester formed via esterification of nonanoic acid with n-propanol. It possesses the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 6513-03-7
Cat. No. B1604813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl nonanoate
CAS6513-03-7
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCCC
InChIInChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h3-11H2,1-2H3
InChIKeyHCMSDHYNNJTLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Nonanoate (CAS 6513-03-7): Procurement-Relevant Physicochemical and Regulatory Baseline for C9 Fatty Acid Propyl Ester


Propyl nonanoate (CAS 6513-03-7), also known as n-propyl pelargonate, is a C9 straight-chain fatty acid ester formed via esterification of nonanoic acid with n-propanol. It possesses the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . Classified within the fatty acid ester family, it is a clear, colorless liquid with a boiling point of approximately 241.9–245.4 °C at 760 mmHg [1] and a density of ca. 0.87 g/cm³ at 20 °C [2]. With an estimated log P (octanol–water partition coefficient) in the range of 4.50–4.86 [3][4], propyl nonanoate is markedly lipophilic and sparingly soluble in water (ca. 3.5 mg/L at 25 °C) [1]. It is registered under EINECS 229-403-1, holds the FDA UNII code J4E1ZM1C11, and carries the Council of Europe (CoE) flavourings reference number 2351 [3][5].

Why Methyl, Ethyl, and Isopropyl Nonanoates Cannot Functionally Substitute Propyl Nonanoate: A Comparator-Driven Rationale


Despite sharing the same C9 nonanoate acyl backbone, the identity of the esterifying alcohol profoundly dictates the physicochemical, organoleptic, and application performance of fatty acid nonanoates. Simple in-class substitution between propyl nonanoate and its closest analogs—methyl nonanoate (CAS 1731-84-6), ethyl nonanoate (CAS 123-29-5), or isopropyl nonanoate (CAS 28267-32-5)—introduces quantifiable shifts in vapor pressure (spanning an order of magnitude from ~0.035 mmHg to ~0.2 mmHg at 25 °C) [1], boiling point (ca. 213 °C to ca. 242 °C) , and GC Kovats retention index (ca. 1205 to ca. 1373 on non-polar columns) [2][3]. These differences translate into divergent fragrance evaporation rates, headspace partitioning, and sensory character—from the fermented yeast/melon signature of the propyl ester to the pear-like fruity note of the methyl ester and the cognac-rosy nuance of the ethyl ester [4]. In fragrance formulation, the IFRA-restricted use level of up to 5% for propyl nonanoate [5] constitutes a specific compliance boundary that may not transfer to other nonanoate esters, each of which carries its own regulatory and safety profile.

Propyl Nonanoate Quantitative Differentiation Evidence: Six Comparator-Backed Dimensions for Scientific Procurement


Organoleptic Signature Differentiation: Yeast-Fermented Melon vs. Fruity-Pear and Cognac-Rosy Profiles

Propyl nonanoate delivers a characteristic fermented yeast and melon odor profile [1][2]. In contrast, methyl nonanoate (CAS 1731-84-6) exhibits a sweet, fruity, pear-like, waxy and winey odor , while ethyl nonanoate (CAS 123-29-5) is described as having a fruity, rosy, waxy, cognac-reminiscent character [3]. These three esters, sharing an identical C9 nonanoate backbone, demonstrate that the alkyl moiety of the esterifying alcohol is the primary structural determinant of odor character. For formulators, this means propyl nonanoate provides a fermented/yeasty top-note dimension that neither the methyl nor ethyl analog can replicate, making it irreplaceable in beer, wine, and fermented-food flavor formulations [2].

Flavor chemistry Fragrance formulation Sensory science

Vapor Pressure and Fragrance Longevity: Propyl Nonanoate Offers ~5.7× Lower Volatility Than Methyl Nonanoate

Propyl nonanoate exhibits a vapor pressure of approximately 0.0348 mmHg (4.64 Pa) at 25 °C as determined by the mean of Antoine and Grain estimation methods [1]. Its Scent.vn-estimated vapor pressure is 0.0291 hPa (0.0218 mmHg) at 25 °C [2]. In contrast, methyl nonanoate (CAS 1731-84-6) has a significantly higher vapor pressure of approximately 0.193–0.211 mmHg at 25 °C [3], while ethyl nonanoate (CAS 123-29-5) exhibits an intermediate experimental vapor pressure of approximately 0.08 mmHg at 25 °C [4]. The approximately 5.7-fold reduction in vapor pressure from methyl to propyl nonanoate translates into slower evaporation kinetics for the propyl ester, positioning it as a fragrance base-note component with extended longevity compared to the more volatile methyl and ethyl analogs [5].

Fragrance longevity Evaporation kinetics Headspace partitioning

GC Retention Index Differentiation: Propyl Nonanoate Elutes at Kovats RI 1373 vs. 1205–1225 (Methyl) and 1279–1297 (Ethyl) on Non-Polar Columns

The Kovats retention index (RI) provides a system-independent metric for chromatographic identification. On OV-101 (100% dimethylpolysiloxane) non-polar capillary columns, propyl nonanoate has a reported Kovats RI of 1373 [1], based on the work of Komarek et al. (J. Chromatogr., 1983, 281:299–303) on glass capillary GC of homologous ester series. By comparison, methyl nonanoate elutes at RI values of 1205–1208 on the same OV-101 stationary phase [2], while ethyl nonanoate shows RI values in the range of 1279–1297 across DB-1 and OV-1 columns [3]. The systematic increase in RI with increasing alkyl chain length (methyl < ethyl < propyl) reflects the incremental contribution of each methylene group to the overall dispersive interaction with the stationary phase, enabling unambiguous chromatographic resolution of these three esters in complex volatile mixtures [4].

Gas chromatography Volatile analysis Method development

Aqueous Solubility and Lipophilicity: Propyl Nonanoate Is ~6.4× Less Water-Soluble Than Methyl Nonanoate, Impacting Formulation Partitioning

Propyl nonanoate has an estimated water solubility of approximately 3.5 mg/L at 25 °C (calculated via WSKOW v1.41 from an estimated log Kow of 4.79) [1]. This is significantly lower than the measured water solubility of methyl nonanoate (CAS 1731-84-6), which is reported as 22.5 mg/L [2][3], and lower than ethyl nonanoate (CAS 123-29-5), which has a reported solubility of approximately 29.5 mg/L (1.58 × 10⁻⁴ M) at 25 °C . The log P (octanol-water partition coefficient) for propyl nonanoate is estimated at 4.50–4.86 [4][5], compared to approximately 3.87–4.32 for methyl nonanoate [6] and 3.58–4.47 for ethyl nonanoate [7], confirming the systematic increase in lipophilicity with alkyl chain elongation (methyl < ethyl < propyl). These data position propyl nonanoate as the most hydrophobic and least water-soluble member of the straight-chain C9 nonanoate ester series [8].

Formulation science Solubility engineering Partitioning

Boiling Point Cascade: Propyl Nonanoate Boils at ~242 °C, Providing a ~29 °C Higher Thermal Window Than Methyl Nonanoate for High-Temperature Processing

Propyl nonanoate exhibits a boiling point of approximately 241.9 °C at 760 mmHg (ChemSrc) , with an experimental database value of 245.4 °C (The Good Scents Company) [1] and an estimated value of 242 °C (Scent.vn) [2]. This is significantly higher than methyl nonanoate (CAS 1731-84-6), which boils at 213–214 °C at 760 mmHg [3], and ethyl nonanoate (CAS 123-29-5), which boils at 227–229 °C at 760 mmHg [4][5]. A historical dataset from the Transactions of the Royal Society of New Zealand (1902) confirms this systematic trend, reporting boiling points of 213 °C (methyl nonanoate), 227.5 °C (ethyl nonanoate), for the C9 nonanoate ester series [6]. The ~29 °C boiling point elevation from methyl to propyl nonanoate reflects the incremental contribution of the two additional methylene groups, consistent with the ~19 °C elevation from ethyl to propyl.

Process engineering Thermal stability Distillation

IFRA-Compliant Usage Level: Propyl Nonanoate Is Restricted to ≤5% in Fragrance Concentrates, Establishing a Specific Regulatory Procurement Boundary

Propyl nonanoate is governed by International Fragrance Association (IFRA) guidelines, which recommend its use at levels up to 5% in fragrance concentrates [1]. This usage restriction is compound-specific and does not automatically transfer to other nonanoate esters, each of which is subject to its own safety evaluation and IFRA Standard where applicable. Methyl nonanoate and ethyl nonanoate carry distinct regulatory profiles—ethyl nonanoate, for instance, has undergone a dedicated RIFM (Research Institute for Fragrance Materials) safety assessment [2] and carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [3]. Propyl nonanoate is classified with the GHS irritant pictogram and signal word 'Warning' , but detailed hazard statements are not uniformly consolidated across all SDS sources, necessitating supplier-specific verification at the point of procurement .

Regulatory compliance Fragrance safety IFRA standards

Propyl Nonanoate (CAS 6513-03-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Fermented Beverage Flavor Formulation: Exploiting the Unique Yeast-Melon Organoleptic Signature

Propyl nonanoate's fermented yeasty and melon odor character, documented at 43.46% fermented descriptor weighting and 87.97% fruity weighting in community organoleptic databases [1], makes it the preferred C9 nonanoate ester for beer, wine, mead, and fermented beverage flavor formulations. Unlike methyl nonanoate (sweet, pear-like, waxy) or ethyl nonanoate (cognac, rosy, fruity), the propyl ester uniquely delivers the fermented yeast note that complements ethanol-derived aroma profiles in alcoholic beverages [2]. Procurement for this application is irreplaceable: no other straight-chain C9 nonanoate ester provides this fermented sensory dimension.

Long-Lasting Fragrance Base Notes: Leveraging Low Volatility for Extended Olfactory Persistence

With a vapor pressure of approximately 0.035 mmHg at 25 °C—roughly 5.7× lower than methyl nonanoate and ~2.3× lower than ethyl nonanoate [3]—propyl nonanoate evaporates slowly, earning a 'Slow' evaporation rate classification [4]. This property positions it as an effective base-note ingredient in fine fragrance, personal care, and home care formulations where extended fragrance longevity on skin, fabric, or in the ambient headspace is a critical performance criterion. Formulators substituting with more volatile methyl or ethyl nonanoates would measurably shorten fragrance substantivity [5].

GC-MS Volatile Reference Standard for Food and Beverage Aroma Research

Propyl nonanoate's well-defined Kovats retention index of 1373 on OV-101 non-polar columns [6] provides a robust chromatographic anchor for GC-MS volatile profiling in food, beverage, and natural product research. The systematic RI separation of ~168 units from methyl nonanoate (RI ~1205) and ~76–94 units from ethyl nonanoate (RI ~1279) [7] ensures unambiguous peak assignment in complex volatile mixtures where multiple nonanoate esters may co-occur. Analytical laboratories requiring certified reference materials for method development and validation should procure propyl nonanoate specifically, rather than relying on methyl or ethyl nonanoate retention time extrapolation.

Non-Aqueous Fragrance and Flavor Delivery Systems: Exploiting High Lipophilicity and Low Water Solubility

Propyl nonanoate's low water solubility (~3.5 mg/L) and high log P (4.50–4.86) [8][9] dictate its preferential partitioning into oil and lipid phases. This physicochemical profile renders it particularly suitable for oil-based fragrance formulations (e.g., perfume oils, scented candles, diffuser bases), lipid-based flavor delivery systems, and non-aqueous cosmetic vehicles. The 22.5 mg/L water solubility of methyl nonanoate and ~29.5 mg/L of ethyl nonanoate [10] would result in comparatively greater aqueous-phase partitioning, making them less efficient for exclusively oil-phase fragrance delivery.

Quote Request

Request a Quote for Propyl nonanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.